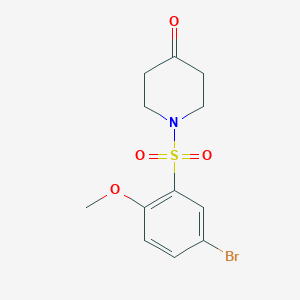

1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-one

CAS No.: 1704081-19-5

Cat. No.: VC2746239

Molecular Formula: C12H14BrNO4S

Molecular Weight: 348.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1704081-19-5 |

|---|---|

| Molecular Formula | C12H14BrNO4S |

| Molecular Weight | 348.21 g/mol |

| IUPAC Name | 1-(5-bromo-2-methoxyphenyl)sulfonylpiperidin-4-one |

| Standard InChI | InChI=1S/C12H14BrNO4S/c1-18-11-3-2-9(13)8-12(11)19(16,17)14-6-4-10(15)5-7-14/h2-3,8H,4-7H2,1H3 |

| Standard InChI Key | ZIQZYESZFHVDEP-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCC(=O)CC2 |

| Canonical SMILES | COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCC(=O)CC2 |

Introduction

Synthesis and Potential Applications

-

Synthesis: The synthesis of such compounds typically involves the reaction of a piperidin-4-one derivative with a sulfonyl chloride, such as 5-bromo-2-methoxybenzenesulfonyl chloride. This process requires careful control of reaction conditions to ensure the desired substitution pattern.

-

Applications: The presence of both sulfonyl and bromine functionalities suggests potential biological activity, including enzyme inhibition. The sulfonyl group can interact with proteins, potentially inhibiting enzymatic activity, while the bromine can participate in various chemical transformations.

Related Compounds and Their Biological Activities

-

1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine: This compound shares a similar structure but lacks the carbonyl group present in the piperidin-4-one ring. It is known for its potential biological activity, including interactions with proteins and enzymes .

-

Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) Inhibitors: While not directly related, studies on NPP1 inhibitors highlight the importance of substrate-dependent inhibitory potency, which could inform research on sulfonyl-containing compounds like 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-one .

Data Tables

Given the limited specific information available on 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-one, we can consider data from related compounds to infer potential properties and applications:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine | C12H16BrNO3S | 334.23 | Sulfonyl group, bromine, methoxy substituent |

| 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine | Not listed | Not listed | Sulfonyl group, bromine, methyl substituent |

Research Findings and Future Directions

-

Biological Activity: The sulfonyl group in these compounds can form strong interactions with proteins, potentially leading to enzyme inhibition. This suggests that 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-one could be explored for its biological activity, particularly in drug development and enzyme inhibition studies.

-

Structural Variations: The specific substitution pattern and the presence of both bromine and sulfonyl functionalities contribute to the compound's distinct reactivity and potential selectivity in various applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume